Product packaging for AC-Gly-arg-gly-NH2(Cat. No.:CAS No. 176520-14-2)

AC-Gly-arg-gly-NH2

Cat. No.: B574894
CAS No.: 176520-14-2
M. Wt: 329.361
InChI Key: KZGGGXCZHOKQED-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Peptide Functionality in Molecular Recognition and Cellular Processes

Peptides are crucial players in a vast array of biological functions, acting as signaling molecules, hormones, and neurotransmitters. Their ability to adopt specific three-dimensional structures allows them to participate in highly selective molecular recognition events, which are fundamental to nearly all cellular processes.

Peptides function as key communicators between and within cells. They can bind to specific receptors on the cell surface, initiating intracellular signaling cascades that regulate a multitude of cellular activities. These processes include cell proliferation, differentiation, and apoptosis. For instance, certain peptides act as growth factors, while others play a vital role in the immune system by modulating immune responses and defending against pathogens.

Furthermore, peptides are integral to tissue repair and hormonal regulation. Some peptides can stimulate the production of extracellular matrix proteins like collagen, aiding in wound healing. As hormones, they are secreted into the bloodstream and travel to distant organs to regulate physiological processes such as metabolism and growth. The diverse functions of peptides underscore their importance as versatile and highly specific regulators of cellular life.

Significance of Defined Amino Acid Sequences in Biomolecular Interactions

The specific sequence of amino acids in a peptide is the primary determinant of its structure and, consequently, its function. This sequence dictates how the peptide folds into a unique three-dimensional shape, which includes the precise arrangement of side chains that form the binding interface for other molecules.

Even a minor alteration in the amino acid sequence can lead to a significant change in the peptide's structure and its ability to interact with its target. This high degree of specificity is crucial for the proper functioning of biological systems. For example, the interaction between an enzyme and its substrate, or a hormone and its receptor, relies on the precise fit between the two molecules, which is governed by their respective amino acid sequences.

Rationale for Investigating Acetyl-Glycyl-Arginyl-Glycyl-Amide (AC-Gly-arg-gly-NH2) as a Model Oligopeptide

The oligopeptide Acetyl-Glycyl-Arginyl-Glycyl-Amide (this compound) serves as an excellent model for studying fundamental aspects of peptide chemistry and biology due to its defined sequence and terminal modifications. The rationale for its investigation is rooted in the properties of its constituent amino acids and the effects of the terminal acetyl and amide groups.

The sequence includes glycine (B1666218), the simplest amino acid, which provides conformational flexibility to the peptide backbone. The centrally located arginine residue is of particular interest due to its positively charged guanidinium (B1211019) group, which is often involved in electrostatic interactions with negatively charged biological targets such as cell membranes or the phosphate (B84403) backbone of nucleic acids. Arginine-rich peptides are known to have various biological activities, including antimicrobial and cell-penetrating properties. nih.govnih.gov

The terminal modifications of this compound are crucial for its utility as a model peptide. The N-terminal acetylation and C-terminal amidation are common strategies in peptide design to enhance stability and biological activity. nih.gov These modifications neutralize the terminal charges, making the peptide more similar to a segment within a larger protein. This can increase the peptide's resistance to degradation by exopeptidases, prolonging its half-life in biological systems. nih.gov Furthermore, the removal of terminal charges can enhance the peptide's ability to cross cell membranes. mdpi.com

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of Acetyl-Glycyl-Arginyl-Glycyl-Amide.

PropertyValue
Molecular Formula C12H24N6O4
Molecular Weight 316.36 g/mol
Amino Acid Sequence Ac-G-R-G-NH2
N-terminus Modification Acetyl
C-terminus Modification Amide
Charge at Neutral pH +1 (due to Arginine)

Note: The values in this table are calculated based on the chemical structure of the peptide and may vary slightly depending on the experimental conditions.

Research Applications of Arginine-Glycine Containing Peptides

Peptides containing Arginine-Glycine (RG) or Glycine-Arginine (GR) motifs are of significant interest in various research fields due to their involvement in a range of biological processes. The table below highlights some of the key research applications.

Research AreaApplication
Cell Adhesion The Arginine-Glycine-Aspartic Acid (RGD) sequence, a well-known cell adhesion motif found in many extracellular matrix proteins, serves as a primary example of the importance of the RG sequence in mediating cell-matrix interactions.
Antimicrobial Peptides The presence of arginine contributes a positive charge, which is a common feature of many antimicrobial peptides that interact with and disrupt negatively charged bacterial membranes.
Drug Delivery Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs), which can facilitate the intracellular delivery of various cargo molecules, including drugs and nucleic acids. nih.gov
Enzyme Substrates Short synthetic peptides are often used as specific substrates to study the activity and kinetics of proteases and other enzymes.

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N7O4 B574894 AC-Gly-arg-gly-NH2 CAS No. 176520-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGGXCZHOKQED-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Acetyl Glycyl Arginyl Glycyl Amide Ac Gly Arg Gly Nh2

Solid-Phase Peptide Synthesis (SPPS) for Oligopeptides

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like AC-Gly-Arg-Gly-NH2. lcms.czthaiscience.info This technique involves assembling the peptide chain step-by-step while it is attached to an insoluble polymer support, or resin. researchgate.netdu.ac.in This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. researchgate.netdu.ac.in

The synthesis proceeds from the C-terminus to the N-terminus. lifetein.com For this compound, this means the first amino acid to be attached to the resin is Glycine (B1666218), followed by Arginine, and then another Glycine. The final step involves the acetylation of the N-terminal amino group of the final Glycine residue. bachem.com

Protecting Group Strategies for N-terminal Acetylation and C-terminal Amidation

The successful synthesis of this compound relies heavily on the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids.

N-terminal Acetylation: The acetylation of the N-terminus is typically performed as the final step of the synthesis, after the full peptide chain has been assembled. bachem.compeptide.com This is often achieved by treating the resin-bound peptide with acetic anhydride (B1165640). nih.gov This "capping" step effectively neutralizes the N-terminal charge. lifetein.com

C-terminal Amidation: The C-terminal amide is achieved by using a specific type of resin that, upon cleavage, yields a peptide amide. peptide.com This is a crucial choice made at the very beginning of the synthesis.

Side-Chain Protection: The Arginine residue has a reactive guanidinium (B1211019) group in its side chain that must be protected throughout the synthesis to prevent side reactions. Common protecting groups for Arginine in Fmoc-based SPPS include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). These groups are stable during the synthesis cycles but are removed during the final cleavage from the resin.

The two main protecting group strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches. du.ac.in The Fmoc/tBu strategy is now more commonly used due to its milder deprotection conditions. du.ac.in

Strategy Nα-Protecting Group Side-Chain Protection Cleavage Reagent
Boc/Bzl Boc (tert-butyloxycarbonyl)Benzyl-based groups (Bzl)Strong acids like HF or TFMSA
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl)tBu (tert-butyl) based groupsMild acid like TFA

For the synthesis of this compound, the Fmoc/tBu strategy is generally preferred. du.ac.in

Resin Selection and Cleavage Procedures

The choice of resin is critical for obtaining the desired C-terminal amide. For Fmoc-based SPPS, several resins are suitable for producing peptide amides. du.ac.inresearchgate.net

Commonly Used Resins for Peptide Amides:

Resin Linker Type Cleavage Conditions Notes
Rink Amide Resin Acid-labile linkerTFA-based cleavage cocktailA very common choice for peptide amides. peptide.comnih.gov
Sieber Amide Resin Acid-labile linker1% TFA in DCM for protected fragmentsSuitable for synthesizing protected peptide amides. peptide.comiris-biotech.de
MBHA Resin Acid-labile linkerStrong acids (HF)Typically used with Boc chemistry. peptide.com

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, which is a mixture of strong acid and scavengers. du.ac.in A common cleavage cocktail for Fmoc-SPPS consists of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.

Solution-Phase Peptide Synthesis Approaches

While less common for routine peptide synthesis, solution-phase peptide synthesis (SolPS) offers advantages for large-scale production and for the synthesis of short peptides where purification of intermediates is feasible. thaiscience.infogoogle.comsci-hub.se In this method, the amino acids are coupled in a solution, and the intermediate products are isolated and purified after each step. sci-hub.se

For this compound, a convergent approach could be used where dipeptide fragments are synthesized and then coupled together. For instance, Ac-Gly-Arg and Gly-NH2 fragments could be synthesized separately and then joined. This method requires careful control of reaction conditions to avoid racemization and other side reactions. sci-hub.se The use of coupling reagents like propylphosphonic anhydride (T3P®) has been shown to be efficient for solution-phase peptide bond formation with minimal epimerization. researchgate.netmdpi.com

Purification and Analytical Characterization for Academic Research

Following synthesis and cleavage, the crude peptide product is a mixture containing the desired peptide along with impurities such as truncated or deletion sequences. waters.com Therefore, rigorous purification and characterization are essential to ensure the identity and purity of the final product. springernature.comresearchgate.net

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique used for both the purification and purity assessment of synthetic peptides. lcms.czwaters.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for peptides. The crude peptide is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing a small amount of an ion-pairing agent like TFA is used to elute the peptides based on their hydrophobicity. The desired peptide is collected as a fraction, and its purity is assessed by analyzing the chromatogram. lcms.cz

Spectroscopic Validation of Peptide Sequence and Modifications

Once purified, the identity and structural integrity of this compound must be confirmed using spectroscopic methods.

Mass Spectrometry (MS): This is an indispensable tool for confirming the molecular weight of the synthesized peptide. springernature.comresearchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. researchgate.net The observed molecular weight should match the calculated theoretical mass of this compound. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. nih.gov The fragmentation pattern of acetylated peptides often shows an increased abundance of b-ions, which can aid in sequencing. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution. uzh.chnih.govnmims.edu While it can be complex for larger peptides, for a short peptide like this compound, 1D and 2D NMR experiments (like COSY, TOCSY, and NOESY) can confirm the presence of the specific amino acid residues and the N-terminal acetyl group, and provide information about the peptide's conformation. nmims.eduresearchgate.net

Emerging Synthetic Approaches for Oligopeptides

The synthesis of complex peptides has been revolutionized by novel techniques that build upon the principles of established methods. numberanalytics.com For a relatively simple, uncapped tetrapeptide amide like this compound, these emerging strategies promise faster synthesis times, higher purity of the crude product, and more sustainable practices. Key modern approaches include microwave-assisted solid-phase synthesis, automated flow chemistry, and various ligation techniques.

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

A significant evolution in SPPS is the application of microwave energy to accelerate the coupling and deprotection steps of the synthetic cycle. nih.gov Heating with microwaves increases the reaction kinetics, which is particularly beneficial for sterically hindered couplings and for preventing the aggregation of peptide chains on the resin, a common issue that can lead to incomplete reactions. vapourtec.com This technology has been shown to drastically reduce the time required for each amino acid incorporation, from hours to mere minutes. nih.govcem.com

Automated Flow Chemistry

Automated fast-flow peptide synthesis (AFPS) represents another major advancement. amidetech.com This method involves continuously passing reagents through a column packed with the solid-support resin. acs.org The advantages of flow chemistry include precise control over reaction parameters, efficient mixing, and in-line monitoring of the synthesis progress. amidetech.comchimia.ch By maintaining a constant flow of pre-heated and activated amino acids, flow-based systems ensure fast and efficient coupling cycles. vapourtec.com

This technology has enabled the synthesis of entire protein domains in a matter of hours. amidetech.com For this compound, a flow-based synthesizer would automate the delivery of reagents for each step of the cycle: Fmoc-deprotection, washing, and amino acid coupling. The entire process, from the first amino acid attachment to the final cleavage from the resin, could be completed with high fidelity and minimal manual intervention. amidetech.comchimia.ch Research has demonstrated that flow-based SPPS can complete an amino acid incorporation cycle in as little as 1.8 to 3 minutes. nih.gov

Peptide Ligation Strategies

Chemical ligation techniques are powerful methods for joining unprotected peptide fragments in solution, which can be particularly useful for producing very large proteins or peptides with complex modifications. researchgate.netethz.ch The most prominent of these is Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. numberanalytics.comacs.org This reaction forms a native peptide bond at the ligation site. sciengine.com

While the direct synthesis of a short peptide like this compound via SPPS is highly efficient, ligation could theoretically be employed by synthesizing two dipeptide fragments. For instance, Ac-Gly-Arg(Pbf)-thioester and Gly-NH2 could be synthesized separately and then ligated. However, given the lack of a cysteine residue, a standard NCL approach would not be directly applicable. Modified ligation strategies or the use of chemical auxiliaries that facilitate ligation at other amino acid residues, such as glycine, would be necessary. sciengine.com Given the simplicity of the target peptide, ligation is a less direct and more complex route than modern SPPS methods.

Chemo-enzymatic Synthesis

An alternative emerging strategy is chemo-enzymatic peptide synthesis. This method uses enzymes, such as proteases, as catalysts to form peptide bonds. acs.org Under specific conditions (e.g., pH, temperature), the natural hydrolytic function of these enzymes can be reversed to favor synthesis. This approach offers high selectivity and can often be performed in aqueous solutions under mild conditions, minimizing the need for extensive protecting group chemistry. acs.org The synthesis of this compound could potentially be achieved by the enzymatic coupling of smaller peptide fragments or amino acid derivatives, though this remains a less common approach compared to the highly optimized and automated solid-phase methods.

Table 1: Comparison of Modern Synthesis Methods for this compound

FeatureStandard SPPSMicrowave-Assisted SPPS (MW-SPPS)Automated Flow Chemistry (AFPS)
Synthesis Time per Cycle 60-100 minutes nih.gov< 4 minutes cem.com~ 2-3 minutes nih.gov
Typical Crude Purity Moderate to HighHighHigh
Solvent/Reagent Usage HighVery Low (with "No-Wash" methods) cem.comLow to Moderate vapourtec.com
Key Advantage Well-established, versatileDrastic reduction in synthesis time, improved efficiency researchgate.netHigh automation, speed, real-time monitoring amidetech.comchimia.ch
Primary Application Routine peptide synthesisRapid synthesis of standard and complex peptides acs.orgresearchgate.netHigh-throughput synthesis, long peptides/proteins amidetech.com

Conformational Landscape and Structural Dynamics of Ac Gly Arg Gly Nh2

Elucidation of Peptide Conformation using Advanced Spectroscopic Techniques

Spectroscopic methods provide experimental insights into the average conformational properties of peptides in solution. By probing different aspects of the peptide's structure, a composite picture of its dynamic behavior can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure of peptides at atomic resolution. For flexible peptides like AC-Gly-arg-gly-NH2, which exist as a population of rapidly interconverting conformers, NMR chemical shifts represent a population-weighted average over the entire conformational ensemble.

High-pressure NMR studies on model peptides, such as Ac-Gly-Gly-Xxx-Ala-NH2, provide detailed information on the volume changes and compressibility associated with different conformational states. nih.govnih.gov When Xxx is arginine, the pressure-induced changes in the chemical shifts (δ) of backbone and side-chain nuclei are observed to be non-linear, indicating that pressure perturbs the equilibrium between different conformers. nih.gov This pressure dependence is typically fitted to a second-order polynomial:

δ(P) = δ₀ + B₁P + B₂P²

where δ₀ is the chemical shift at atmospheric pressure (0.1 MPa), P is the applied pressure, and B₁ and B₂ are the first- and second-order pressure coefficients, respectively. nih.gov These coefficients are sensitive reporters on the local environment and conformation of each nucleus. nih.gov

For the arginine residue in a model tetrapeptide context, pressure coefficients have been determined with high accuracy. nih.govnih.gov The B₁ coefficient reflects the initial change in chemical shift with pressure, while the B₂ term describes the curvature of this change, providing deeper insight into the thermodynamics of the conformational landscape. nih.gov Stereospecific assignments, including for the ¹H and ¹⁵N resonances of the arginine guanidine (B92328) group, have been achieved, allowing for a detailed analysis of the side chain's response to pressure. nih.gov These experimental data serve as critical benchmarks for validating and refining computational models of peptide behavior.

Below are tables summarizing the experimentally determined pressure coefficients for the backbone and side-chain atoms of arginine in the random-coil model peptide Ac-Gly-Gly-Arg-Ala-NH2, which provides a close approximation for the behavior of the central arginine in this compound.

Table 1: Pressure Coefficients for Arginine Backbone Atoms in Ac-Gly-Gly-Arg-Ala-NH₂ Data sourced from studies conducted at 283 K and pH 6.7. nih.govnih.gov

Atomδ₀ (ppm)B₁ (ppb/MPa)B₂ (ppb/MPa²)
N121.21-2.822.1
Hⁿ8.331-0.560.5
55.05-0.580.6
4.321-0.190.1
C'174.961.53-1.5

Table 2: Pressure Coefficients for Arginine Side-Chain Atoms in Ac-Gly-Gly-Arg-Ala-NH₂ Data sourced from studies conducted at 283 K and pH 6.7. nih.gov

Atomδ₀ (ppm)B₁ (ppb/MPa)B₂ (ppb/MPa²)
30.04-0.270.4
Hβ₂1.94-0.270.1
Hβ₃1.86-0.280.3
26.23-0.230.2
Hγ₂1.68-0.260.2
Hγ₃1.68-0.260.2
42.01-0.450.3
Hδ₂3.25-0.340.2
Hδ₃3.25-0.340.2
81.9-1.22-0.1
7.15-0.27-0.2

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides and proteins. For a short, flexible oligopeptide like this compound, which lacks the length and specific sequence motifs required to form stable α-helices or β-sheets, the CD spectrum is expected to be characteristic of a "random coil" or structurally disordered state. umich.edu

A typical random coil CD spectrum features a strong negative band at wavelengths below 200 nm and a weak positive or near-zero ellipticity around 215-220 nm. researchgate.net This signature indicates the absence of regular, repeating secondary structure. researchgate.net It is now widely understood that the "random coil" is not truly random but is instead an ensemble of conformations, often with a significant population of residues adopting a polyproline II (PPII) helical conformation. nih.govbohrium.com The PPII structure is a left-handed, extended helix with approximately three residues per turn, a conformation that is sterically accessible to most amino acid residues (except proline itself, which strongly favors it) and is well-solvated. bohrium.com Therefore, a CD analysis of this compound would primarily serve to confirm its disordered nature and provide a baseline for studies of its interactions with other molecules, where conformational changes might occur.

Computational Modeling and Simulation of Oligopeptide Conformations

Computational methods complement experimental techniques by providing a detailed, atomistic view of the conformational ensembles and the underlying forces that govern them.

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of biomolecules over time. For a peptide like this compound, an MD simulation would typically be performed by placing the peptide in a simulation box filled with explicit water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated numerically to track the trajectory of every atom over time, often for microseconds or longer.

The resulting trajectory provides a dynamic picture of the peptide's conformational ensemble. nih.gov Analysis of this ensemble can reveal the relative populations of different structures, such as extended β-strand or polyproline II (pPII) conformations, and the timescales of transitions between them. nih.gov For short arginine-rich peptides, simulations have shown a preference for extended conformations, driven by the solvation of the charged side chain and backbone. nih.govacs.org The two glycine (B1666218) residues in this compound would confer significant flexibility, allowing the peptide to sample a broad region of its conformational space, which can be visualized through analyses like Ramachandran plots of the backbone dihedral angles.

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a highly accurate method for determining the energies of specific molecular conformations and characterizing the nature of intramolecular interactions. Unlike the classical approximations used in MD force fields, QC methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) explicitly model the electronic structure of the peptide. researchgate.netplos.org

The full picture of a peptide's conformational dynamics is best represented by its free energy landscape. This landscape is a multi-dimensional surface where the low-energy "valleys" or "basins" correspond to the most stable and frequently visited conformational states, while the "hills" represent the energy barriers that must be overcome to transition between these states. nih.gov

This landscape can be constructed from extensive conformational sampling, typically achieved through long-timescale MD simulations, often enhanced with advanced sampling techniques. nih.govnih.gov The vast number of degrees of freedom in the peptide is usually reduced by projecting the conformational ensemble onto a few key collective variables, such as the principal components of the dihedral angles or the radius of gyration. nih.gov

For a small, flexible peptide like this compound, the free energy landscape is not expected to show deep, isolated basins indicative of a single, well-defined structure. Instead, it would likely feature broad, shallow basins corresponding to large ensembles of structurally similar, extended conformations (e.g., PPII and β-strand regions) that can easily interconvert. researchgate.net This type of landscape is the hallmark of an intrinsically disordered peptide, whose function is often derived from its conformational flexibility rather than a static three-dimensional structure.

Influence of N-terminal Acetylation and C-terminal Amidation on Peptide Backbone and Side-Chain Conformation

The absence of terminal charges in this compound reduces electrostatic repulsions and attractions that would otherwise influence the peptide backbone's flexibility. This allows for a more intrinsic exploration of the conformational space defined by the amino acid sequence. The acetyl group at the N-terminus and the amide group at the C-terminus can also participate in hydrogen bonding. The amide protons of the C-terminal -NH2 group can act as hydrogen bond donors, while the carbonyl oxygen of the N-terminal acetyl group can act as a hydrogen bond acceptor. These potential interactions can further stabilize specific folded conformations, such as turn-like structures.

The stability of peptides against enzymatic degradation is also enhanced by these terminal modifications. researchgate.net N-terminal acetylation protects against aminopeptidases, while C-terminal amidation provides resistance to carboxypeptidases. This increased stability is a critical factor for peptides designed for therapeutic applications.

Interactive Data Table: Potential Hydrogen Bonds Involving Terminal Modifications
DonorAcceptorPotential for Interaction
N-H (Gly1)C=O (Acetyl)Possible, could stabilize a turn structure
N-H (Arg2)C=O (Acetyl)Less likely due to distance
N-H (Gly3)C=O (Acetyl)Unlikely due to distance
C-terminal NH2C=O (Gly1)Possible, could stabilize a turn structure
C-terminal NH2C=O (Arg2)Possible, could stabilize a turn structure

Investigating the Role of Glycine and Arginine Residues in Local Structural Motifs

The primary sequence of this compound, with its central arginine residue flanked by two glycine residues, is fundamental to its structural dynamics. Each amino acid contributes uniquely to the peptide's conformational preferences.

Glycine Residues: Glycine, being the simplest amino acid with a hydrogen atom as its side chain, imparts significant conformational flexibility to the peptide backbone. nih.gov This flexibility allows the peptide to adopt a wide range of dihedral angles (phi, ψ), which is often not possible for amino acids with bulkier side chains. In the context of this compound, the two glycine residues act as flexible hinges, enabling the peptide to explore a diverse conformational space. This flexibility is crucial for allowing the peptide to adopt specific conformations required for biological interactions. The presence of glycine can facilitate the formation of various secondary structures, including β-turns and other folded motifs. nih.gov

Arginine Residue: The central arginine residue is a key determinant of the peptide's structure and potential interactions. Its long, flexible side chain, terminating in a positively charged guanidinium (B1211019) group, can engage in a variety of non-covalent interactions, including hydrogen bonds and electrostatic interactions. The conformation of the arginine side chain itself is described by a series of dihedral angles. researchgate.netresearchgate.net

A conformational analysis of the related tripeptide Gly-Arg-Gly (GRG) using heteronuclear NMR spectroscopy has provided valuable insights into the intrinsic propensities of the central arginine residue. biorxiv.org This study revealed that in an aqueous solution, the arginine residue in GRG populates a mixture of conformations. The predominant conformations are the extended β-strand and the polyproline II (pPII) helical structure. A smaller but significant population of turn-like conformations is also observed. biorxiv.org These findings suggest that the Gly-Arg-Gly sequence has a propensity to adopt both extended and more compact structures. The nearest-neighbor interactions between the arginine and the flanking glycine residues are thought to play a role in stabilizing these conformations. biorxiv.org

The positive charge of the arginine side chain can also influence the local conformation through electrostatic interactions with the peptide backbone or with counter-ions in solution. These interactions can further modulate the conformational equilibrium of the peptide.

Interactive Data Table: Conformational Population of the Central Arginine in a Gly-Arg-Gly Context (Based on GRG study) biorxiv.org
ConformationPopulation (%)Description
β-strandHighExtended backbone conformation
Polyproline II (pPII)HighLeft-handed helical structure
Turn-likeSignificantCompact, folded structures

Peptide Engineering and Rational Design Principles Based on Ac Gly Arg Gly Nh2 Studies

Design of Peptidomimetics and Constrained Analogs for Enhanced Activity or Specificity

Peptidomimetics are small, protein-like chains designed to mimic a peptide's three-dimensional structure and biological activity while offering improved pharmacological properties. researchgate.netnih.gov A primary goal in designing analogs based on the GRG motif is to create conformationally constrained structures. Linear peptides are often too flexible, leading to a high entropic penalty upon binding to a receptor and potential interactions with multiple off-target sites. biorxiv.org By restricting the peptide's conformational freedom, it is possible to pre-organize it into its bioactive conformation, which can lead to significantly increased binding affinity and specificity. researchgate.net

Several strategies are employed to achieve this conformational constraint:

Cyclization: Creating cyclic peptides is a common method to reduce flexibility. This can be achieved through head-to-tail cyclization, side-chain to side-chain linkage (e.g., disulfide bridges), or backbone-to-side-chain cyclization. nih.govresearchgate.net For instance, cyclic RGD peptides have been extensively developed to selectively target integrins, with the ring structure locking the crucial RGD motif into a specific orientation. nih.gov

Peptide Stapling: This technique involves introducing a synthetic brace or "staple" to lock a peptide into a specific secondary structure, often an α-helix. researchgate.netcam.ac.uk While less common for a short motif like GRG, the principle of using hydrocarbon or other chemical linkers to stabilize a desired conformation is a key tool in modern peptide design. cam.ac.uk

Incorporation of Rigid Amino Acids: Introducing residues with restricted movement, such as proline, can significantly limit the conformational freedom of the peptide backbone. nih.gov

Backbone Modifications: Altering the peptide backbone itself, for example by creating azapeptides where an α-carbon is replaced by a nitrogen atom, can induce specific turns and structures, enhancing both stability and receptor affinity. researchgate.net The insertion of an azaglycine in place of glycine (B1666218) in the related RGD motif has been shown to enhance activity and selectivity. researchgate.net

The success of these strategies is often quantified by comparing the biological activity of the modified peptide to the original linear sequence. A common metric is the half-maximal inhibitory concentration (IC50) or the binding affinity (EC50), where lower values indicate higher potency.

Peptide/AnalogModification StrategyTargetObserved Activity (IC50/EC50)Key Finding
Linear RGD Peptide-IntegrinsMicromolar (μM) rangeBaseline activity, low selectivity. researchgate.net
Cyclic RGD PentapeptidesBackbone Cyclizationαvβ3 and αIIbβ3 IntegrinsNanomolar (nM) rangeIncreased potency and selectivity by constraining the RGD motif. nih.govresearchgate.net
Aza-Gly RGD AnalogBackbone Modification (Aza-amino acid)Cell AdhesionEnhanced activity vs. parent peptideAza-amino acid substitution can improve biological function. researchgate.net
Stapled Peptides (General)Side-chain StaplingVarious Protein-Protein InteractionsOften improved affinityStapling increases helicity, stability, and binding affinity. cam.ac.uk

Strategies for Modulating Peptide Stability and Bioavailability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body and their poor absorption. nih.govbiorxiv.org Several chemical modification strategies are employed to enhance stability and bioavailability.

Cyclization: Beyond constraining conformation for improved activity, cyclization is a highly effective strategy for increasing proteolytic stability. researchgate.netnih.gov The cyclic structure can physically hinder the approach of proteases, which typically require an extended linear peptide chain to fit into their active site. biorxiv.org Studies have shown that cyclization can significantly improve resistance to enzymatic degradation. mdpi.com

Enzymatic Degradation Resistance: Other modifications to confer resistance to enzymatic breakdown include N-terminal acetylation and C-terminal amidation to block exopeptidases, and the use of non-natural amino acids or modified peptide bonds (peptoids) that are not recognized by proteases. nih.govyoutube.com Glycosylation, the attachment of sugar moieties, is another effective strategy that can shield the peptide from proteases and improve its pharmacokinetic profile. researchgate.netnih.gov

PeptideModification StrategyEnvironmentResult
R4F4 (Linear L-amino acids)NoneHuman serum and trypsinEfficacy decreased. mdpi.com
D-R4F4All L-amino acids replaced with D-amino acidsProteasesSignificantly improved protease resistance. mdpi.com
Cyclic R4F4Backbone CyclizationProteasesSignificantly improved protease resistance. mdpi.com
KKVVFKVKFKK (Linear L-amino acids)NoneSerumDegraded. nih.govresearchgate.net
KKVVFKVKFKK AnalogsD-amino acid substitutions at terminiSerumStability greatly improved. nih.govresearchgate.net

Integration of Gly-Arg-Gly Motif into Multi-Domain Peptide Constructs

The GRG motif, or its close relative RGD, can be incorporated as a functional building block into larger, multi-domain proteins or peptides. uq.edu.aunih.gov In this context, the motif confers a specific biological activity, such as cell adhesion, onto a larger scaffold. The design of these fusion proteins requires careful consideration of the linker sequences that connect the GRG motif to the other domains. kbdna.comgoogle.com

Linkers should be designed to ensure that the individual domains fold correctly and remain functional. youtube.com They can be categorized as:

Flexible Linkers: These are often rich in small, polar amino acids like glycine and serine. kbdna.commdpi.com They provide conformational flexibility, allowing the fused domains to move relative to each other and interact with their respective targets without steric hindrance. A commonly used flexible linker sequence is (Gly-Gly-Gly-Gly-Ser)n. google.com

Rigid Linkers: In some cases, it is necessary to keep the domains separated at a fixed distance. Rigid linkers, which often form stable α-helical structures, can serve this purpose. kbdna.com

Cleavable Linkers: These linkers contain a specific sequence that can be cleaved by a particular enzyme (e.g., a protease). This allows for the controlled release of the functional domain at a specific site in the body. youtube.com

A key example of this approach is the creation of fusion proteins containing the RGD sequence to target drugs or imaging agents to tumors that overexpress certain integrins. uq.edu.aunih.gov For instance, the cell adhesion molecule L1 contains an RGD sequence within one of its immunoglobulin-like domains, which has been shown to promote neurite outgrowth by interacting with integrins. nih.gov By creating fusion proteins containing this domain, researchers can study and harness this specific function. nih.gov

Computational Design Approaches for De Novo Peptides

Computational methods are increasingly integral to the rational design of new (de novo) peptides. advancedsciencenews.comnih.gov These approaches aim to design a novel amino acid sequence that will fold into a predetermined three-dimensional structure with a desired function, such as binding to a specific protein target. uq.edu.aunih.gov The process is often iterative, combining sequence optimization with structure refinement. uq.edu.au

The design process typically involves several key steps:

Target and Scaffold Definition: A target protein and a desired binding site are identified. A structural template or scaffold for the new peptide is chosen or built. researchgate.net

Sequence Optimization: Computational algorithms search through a vast number of possible amino acid sequences to identify those that are most likely to fold into the desired scaffold and have favorable interactions (e.g., hydrophobic packing, hydrogen bonds) with the target. nih.gov

Structure Prediction and Refinement: The structures of the designed sequences are predicted and refined using molecular modeling software like Rosetta. uq.edu.au This step helps to weed out sequences that are unlikely to adopt the correct fold.

Binding Affinity Prediction: The binding affinity of the designed peptides to the target is calculated. This allows for the ranking of candidate peptides before they are synthesized and tested experimentally. nih.gov

Experimental Validation: The most promising designs are synthesized and their structure and function are tested in the lab. The experimental results provide crucial feedback that can be used to refine the computational models for the next design cycle. researchgate.net

This iterative loop of computational design and experimental validation has proven successful in creating novel peptides with high affinity and specificity for their targets, a task that is extremely challenging to achieve through experimental screening alone. uq.edu.au

Future Research Directions and Advanced Methodological Applications

Development of Advanced Biophysical Techniques for Peptide Characterization

Characterizing the precise three-dimensional structure, conformational dynamics, and interaction mechanisms of AC-Gly-arg-gly-NH2 is crucial for understanding its function. Advanced biophysical techniques can provide this insight:

High-Resolution NMR Spectroscopy: To determine the solution structure and dynamics of this compound, especially in the presence of potential binding partners or under varying physiological conditions. This could involve studying pressure dependence of chemical shifts to understand its behavior under different pressures researchgate.net.

Cryo-Electron Microscopy (Cryo-EM): If this compound interacts with larger biomolecular complexes (e.g., protein aggregates, cell surface receptors), Cryo-EM could reveal the structural basis of these interactions at near-atomic resolution.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques are essential for quantifying the binding kinetics and thermodynamics of this compound with its potential molecular targets. This would provide crucial data on binding affinity, association, and dissociation rates.

Single-Molecule Force Spectroscopy: Techniques like Atomic Force Microscopy (AFM) can probe the mechanical properties and binding forces of individual peptide molecules, offering insights into their interaction strength and stability at the single-molecule level.

High-Throughput Screening for Peptide-Target Interactions

To accelerate the discovery of this compound's biological targets and potential therapeutic applications, high-throughput screening (HTS) methodologies can be employed:

Combinatorial Peptide Libraries: Synthesizing libraries of this compound analogs with variations in amino acid sequence, modifications, or length, and screening them against panels of potential targets (e.g., receptors, enzymes, ion channels).

Microarray-Based Assays: Immobilizing this compound onto solid supports or microarrays to screen for binding partners or to assess its activity in a multiplexed format.

Cell-Based HTS Assays: Developing cell-based assays that monitor specific cellular responses (e.g., signaling pathways, gene expression, cell viability) modulated by this compound to identify its functional impact and potential therapeutic utility.

Fragment-Based Drug Discovery (FBDD) Approaches: If this compound acts as a scaffold or a weak binder, FBDD principles could be applied to identify smaller fragments that interact with its target, which can then be elaborated to create more potent molecules.

Interdisciplinary Approaches in Peptide Science: Combining Experimental and Computational Methods

Integrating computational modeling with experimental validation is key to understanding and predicting peptide behavior:

Molecular Dynamics (MD) Simulations: Employing MD simulations to predict the conformational landscape of this compound, its interactions with solvent molecules, and its binding modes with target proteins. These simulations can provide dynamic insights not easily obtainable through static experimental methods.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on experimental data from this compound and its analogs to predict the activity of new, untested compounds and guide rational design.

Bioinformatics and Cheminformatics: Utilizing these tools to identify potential biological targets by searching databases for proteins that bind similar peptide motifs or to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound.

Machine Learning (ML) and Artificial Intelligence (AI): Applying ML algorithms for predictive modeling of peptide-target interactions, optimization of peptide sequences for desired properties, and analysis of complex omics data related to peptide function.

Systems Biology and Omics-Based Investigations of Peptide Function

To understand the broader biological context and systemic effects of this compound, systems biology approaches are invaluable:

Proteomics: Analyzing changes in protein expression and post-translational modifications in cells or tissues treated with this compound to identify downstream signaling pathways and molecular targets.

Transcriptomics: Investigating how this compound influences gene expression profiles to uncover its role in cellular regulation and identify affected biological processes.

Metabolomics: Profiling changes in the metabolome upon this compound treatment to understand its impact on cellular metabolism and identify potential biomarkers of its activity or targets.

Network Biology: Integrating data from various omics studies to construct biological networks that illustrate how this compound perturbs cellular pathways and interacts with other biomolecules, providing a holistic view of its function.

Q & A

Structural and Functional Significance of Acetylation and Amidation Modifications in AC-Gly-Arg-Gly-NH₂

Q: How do the acetyl (Ac) and C-terminal amide (NH₂) modifications influence the stability and biological activity of AC-Gly-Arg-Gly-NH₂? A: The acetyl group enhances proteolytic resistance by blocking N-terminal degradation, while the C-terminal amidation mimics natural peptide termination, improving receptor binding specificity. To validate stability, use mass spectrometry (MS) and HPLC to track degradation under physiological conditions (e.g., serum incubation assays). For activity, compare binding kinetics of modified vs. unmodified peptides using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Designing Experiments to Assess Integrin-Binding Specificity

Q: What experimental strategies can differentiate integrin subtype specificity for AC-Gly-Arg-Gly-NH₂? A: Employ competitive binding assays with RGD-containing proteins (e.g., fibronectin, vitronectin) and integrin subtype-specific antibodies. Use flow cytometry or immunofluorescence to quantify receptor binding in cell lines expressing αvβ3, α5β1, or other integrins. Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions .

Reproducible Synthesis and Purification Protocols

Q: What methodological steps ensure reproducibility in solid-phase peptide synthesis (SPPS) of AC-Gly-Arg-Gly-NH₂? A: Standardize resin activation, coupling efficiency (monitor via Kaiser test), and cleavage conditions. Purify crude peptides via reverse-phase HPLC with a C18 column, using gradients optimized for polar residues. Validate purity (>95%) using MS and analytical HPLC. Document side reactions (e.g., aspartimide formation) and adjust protecting groups as needed .

Analyzing Conflicting Binding Affinity Data

Q: How should researchers address discrepancies in reported binding affinities of AC-Gly-Arg-Gly-NH₂ across studies? A: Cross-examine experimental variables:

  • Buffer conditions: Ionic strength and pH affect integrin conformation.
  • Peptide purity: Trace impurities (e.g., truncated sequences) skew results.
  • Assay type: Compare SPR (real-time kinetics) with ELISA (endpoint measurements).
    Perform meta-analyses using standardized datasets and report confidence intervals .

Safety and Handling in Laboratory Settings

Q: What safety protocols are critical when handling AC-Gly-Arg-Gly-NH₂ in vitro? A: Use nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Store lyophilized peptide at -20°C in airtight containers with desiccants. For solutions, avoid freeze-thaw cycles and validate sterility via endotoxin testing. Dispose of waste per institutional guidelines for organic compounds .

Validating Cellular Migration and Adhesion Assays

Q: How can researchers optimize scratch/wound-healing assays to study AC-Gly-Arg-Gly-NH₂’s role in cell migration? A: Standardize cell density, scratch width, and imaging intervals. Include serum-free conditions to isolate peptide effects. Quantify migration rates using image analysis software (e.g., ImageJ). Confirm integrin dependence with blocking antibodies or siRNA knockdown .

Computational Modeling of Peptide-Receptor Interactions

Q: What molecular docking parameters improve predictions of AC-Gly-Arg-Gly-NH₂’s interaction with integrins? A: Use flexible docking algorithms (e.g., AutoDock Vina) with explicit solvent models. Refine force fields to account for Arg’s guanidinium group and glycine’s conformational flexibility. Validate predictions against crystal structures of RGD-integrin complexes (PDB: 1L5G) .

Ethical and Practical Considerations for In Vivo Studies

Q: What controls are essential when testing AC-Gly-Arg-Gly-NH₂ in animal models of tissue repair? A: Include sham-treated groups and dose-response cohorts. Monitor systemic toxicity via blood chemistry and histopathology. Use radiolabeled peptides for biodistribution studies. Adhere to ARRIVE guidelines for experimental reporting and obtain ethics committee approval .

Interdisciplinary Approaches for Functional Characterization

Q: How can bioinformatics complement wet-lab studies of AC-Gly-Arg-Gly-NH₂? A: Mine databases (UniProt, STRING) for integrin interaction networks. Use tools like PeptideRanker to predict bioactivity. Integrate transcriptomic data (e.g., GEO datasets) to identify downstream signaling pathways. Cross-reference with clinical data on RGD-targeted therapies .

Addressing Reproducibility Crisis in Peptide Research

Q: What steps mitigate variability in AC-Gly-Arg-Gly-NH₂ studies across laboratories? A: Share raw data and protocols via repositories (e.g., Zenodo). Use reference materials (e.g., NIST-certified peptides) for calibration. Participate in inter-laboratory ring trials to harmonize assays. Publish detailed methods, including batch-specific HPLC/MS profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.